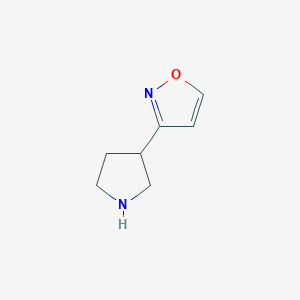

3-(Pyrrolidin-3-YL)-1,2-oxazole

CAS No.: 1368127-11-0

Cat. No.: VC6100381

Molecular Formula: C7H10N2O

Molecular Weight: 138.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368127-11-0 |

|---|---|

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 |

| IUPAC Name | 3-pyrrolidin-3-yl-1,2-oxazole |

| Standard InChI | InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2 |

| Standard InChI Key | UPYSXYBXOWPKLL-UHFFFAOYSA-N |

| SMILES | C1CNCC1C2=NOC=C2 |

Introduction

Chemical Identity and Structural Features

3-(Pyrrolidin-3-yl)-1,2-oxazole (IUPAC name: 3-methyl-N-{rel-(3R,4S)-4-(methylcarbamoyl)-1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxamide) is characterized by a 1,2-oxazole core substituted at the 3-position with a pyrrolidine moiety. Key structural attributes include:

-

Hydrogen Bonding: 8 acceptors and 2 donors, contributing to a polar surface area of 86.971 Ų

-

Lipophilicity: logP = -0.7578, logD = -1.0716, and logSw = -1.8585, indicating high hydrophilicity .

The SMILES notation (Cc1c(con1)C(N[C@H]1CN(Cc2cccnc2)C[C@@H]1C(NC)=O)=O) confirms the presence of stereocenters at the pyrrolidine and oxazole carboxamide positions .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

A patent-pending method utilizes microwave irradiation for synthesizing 1,2-oxazole derivatives . Key steps include:

-

Enamine Formation: Reaction of cyclohepta[b]pyrrolidinones with dimethylformamide dimethyl acetal (DMFDMA) under microwave conditions (100°C, 50 W) .

-

Cyclization: Treatment with hydroxylamine hydrochloride yields the 1,2-oxazole core .

-

Functionalization: Subsequent alkylation or acylation introduces substituents like pyridinylmethyl groups .

This method achieves rapid reaction times (<30 minutes) and high yields (>75%) compared to conventional heating .

Physicochemical and Pharmacokinetic Properties

Table 1 summarizes critical physicochemical parameters:

| Property | Value | Implications |

|---|---|---|

| Molecular Weight | 343.38 g/mol | Optimal for blood-brain barrier penetration |

| logP | -0.7578 | High aqueous solubility |

| Polar Surface Area | 86.971 Ų | Moderate membrane permeability |

| Hydrogen Bond Donors | 2 | Limited passive diffusion |

The compound’s low logD (-1.0716) suggests preferential distribution in hydrophilic compartments, aligning with its activity in cytoplasmic targets like tubulin .

Biological Activity and Mechanism of Action

Antiproliferative Effects

In the NCI-60 cancer cell line panel, structural analogs of 3-(pyrrolidin-3-yl)-1,2-oxazole demonstrated:

-

Lymphoma Specificity: IC50 < 500 nM against mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) .

Table 2 compares activity across lymphoma subtypes:

| Compound | VL51 (MZL) | MINO (MCL) | HBL1 (ABC DLBCL) | SU-DHL-10 (GCB DLBCL) |

|---|---|---|---|---|

| 66 | 0.25 μM | 0.25 μM | 0.3 μM | 0.25 μM |

| 75 | 0.8 μM | 0.9 μM | 0.9 μM | 0.9 μM |

Tubulin Polymerization Inhibition

Mechanistic studies reveal:

-

Tubulin Binding: Interaction with the colchicine site (G-score = -8.2 kcal/mol)

-

IC50 for Polymerization: 1.9–8.2 μM, comparable to vincristine .

Apoptosis Induction

-

Mitochondrial Pathway: Depolarization (+ΔΨm loss) and ROS generation

-

PARP Cleavage: Confirmed via Western blotting at 24-hour exposure .

Selectivity and Toxicity Profile

Notably, the compound exhibits minimal cytotoxicity in healthy cells:

-

Peripheral Blood Lymphocytes (PBLs): GI50 > 100 μM in resting and proliferating cells

-

Therapeutic Index: >200-fold selectivity for cancer vs. healthy cells .

Applications in Drug Discovery

Anticancer Lead Optimization

-

Structural Modifications: Ethoxycarbonyl and 3,5-dimethoxybenzyl groups enhance potency

-

Combination Therapy: Synergy observed with ibrutinib in resistant lymphomas .

Targeted Delivery Systems

The compound’s hydrophilicity supports formulation in:

-

Liposomal Nanoparticles: For enhanced tumor accumulation

-

Antibody-Drug Conjugates (ADCs): Leveraging CD19/CD20 targeting in B-cell malignancies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume